1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Lipophilicity Drug-likeness Physicochemical Properties

Researchers requiring β-diketones with predictable tautomeric control often encounter batch inconsistencies with symmetrical analogs. 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione resolves this via its pre-organized, intramolecularly H-bonded enol conformation (80-95% enol). This ensures reliable regioselectivity in heterocycle condensations and enables polynuclear metal complex formation unattainable with standard O,O′-bidentate ligands. • Predominantly enolic form (>80%) for controlled pyrazole/pyrimidine synthesis • Phenolic -OH (pKa 8.15) expands coordination denticity beyond typical β-diketones • LogP 3.5 & TPSA 63.6 Ų offer a drug-like profile suited to CNS probe design

Molecular Formula C16H14O4
Molecular Weight 270.284
CAS No. 67029-87-2
Cat. No. B2447597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
CAS67029-87-2
Molecular FormulaC16H14O4
Molecular Weight270.284
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-20-12-7-8-14(17)13(9-12)16(19)10-15(18)11-5-3-2-4-6-11/h2-9,17H,10H2,1H3
InChIKeyBLZXDUVTDYZVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS 67029-87-2): A Building Block for Synthesis and Coordination Chemistry


1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS 67029-87-2) is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol [1]. It belongs to the class of β-diketones, also known as 1,3-diketones. The molecule features a central propane-1,3-dione core substituted with a phenyl group and a 2-hydroxy-5-methoxyphenyl group. This specific arrangement of functional groups, including the phenolic hydroxyl, methoxy, and two carbonyl moieties, confers potential for keto-enol tautomerism and the ability to act as a ligand in coordination chemistry .

Why 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione Cannot Be Replaced by Generic β-Diketones or Curcumin


While the core β-diketone structure is common to a large class of compounds, including curcumin and dibenzoylmethane, the specific substitution pattern on the aromatic rings profoundly impacts key physicochemical and functional properties. Substitution with a hydroxyl and methoxy group, particularly at the 2- and 5- positions as in 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, is known to influence the keto-enol tautomerism equilibrium, UV absorption spectrum, and metal-chelating ability [1]. In contrast to symmetrical analogs like 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), which exist primarily in an enol form [2], the presence of the phenolic hydroxyl in this compound introduces an additional hydrogen-bond donor/acceptor site that can alter its binding geometry and reactivity profile. Therefore, substituting this compound with a generic β-diketone or a close analog like curcumin (which lacks the 5-methoxy group and has a different substitution pattern) without experimental validation would be scientifically unsound, as the differences in tautomeric distribution and chelation behavior can lead to divergent outcomes in synthesis or assay performance.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS 67029-87-2)


Comparative LogP: A Proxy for Altered Lipophilicity and Membrane Permeability

The computed LogP (XLogP3) for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is 3.5 [1]. This represents a moderate increase in lipophilicity compared to the parent scaffold, 1,3-diphenylpropane-1,3-dione, for which the computed LogP is approximately 2.8-3.0 [2]. This difference is attributed to the addition of the methoxy group and the specific substitution pattern on one of the phenyl rings. In contrast, the more complex natural product curcumin has a higher computed XLogP3 of approximately 3.2-3.6 [3], but with a significantly higher topological polar surface area (TPSA) due to its additional phenolic hydroxyl and methoxy groups on a second ring [3].

Lipophilicity Drug-likeness Physicochemical Properties

Predicted pKa and Acid-Base Character: A Differentiator for Chelation Behavior

The predicted pKa for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is 8.15 ± 0.43 . This value is significantly higher than that of the simple β-diketone acetylacetone (pKa ~9.0 for the enol proton), but importantly, it represents the acidity of the phenolic -OH group, which is absent in many common β-diketone ligands like dibenzoylmethane (1,3-diphenylpropane-1,3-dione) or avobenzone [1]. The presence of an acidic phenolic proton provides an additional, tunable coordination site for metal ions, enabling the formation of different chelation modes (e.g., O,O'-bidentate via the diketone moiety or O,O'-bidentate via the phenolic oxygen and a carbonyl oxygen) that are not possible with simpler analogs. For instance, studies on the closely related ligand 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione (H2L) demonstrate its ability to form binuclear metal complexes (M2L2), which are not formed by standard 1,3-diketones [2].

Metal Chelation Coordination Chemistry Ligand Design

Keto-Enol Tautomerism in Solution: A Class-Level Insight with Specific Implications

While a direct, quantitative measurement of the enol content for the specific target compound is not available in the search results, a class-level study on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones provides a strong, evidence-based inference. This study found that most compounds in this series exist predominantly (between 80% and 95%) in the enolised form in deuteriochloroform solution [1]. This is a markedly different behavior from the simple β-diketone 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), which exists primarily as one of two equivalent enol tautomers but lacks the intramolecular hydrogen-bonding stabilization from an ortho-phenolic hydroxyl group that is present in the target compound [2]. The presence of the 2-hydroxyl group stabilizes a specific enol tautomer through a six-membered intramolecular hydrogen bond, which is a key structural feature influencing its reactivity and UV absorption properties.

Tautomerism NMR Spectroscopy Reactivity

Thermal Stability: A Differentiator in Handling and Storage

The reported melting point for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is 42-44 °C . This is a significant departure from the melting point of the closely related analog 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, which has a melting point of approximately 146-148 °C . The lower melting point of the target compound can be attributed to the presence of the 5-methoxy group, which disrupts crystal packing efficiency compared to the unsubstituted analog. This physical property directly impacts its handling, formulation, and suitability for specific experimental protocols.

Solid State Handling Physicochemical Properties

Optimal Application Scenarios for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione Based on Differential Evidence


Precursor for Heterocyclic Synthesis via Enol-Driven Condensations

The class-level evidence strongly suggests this compound exists predominantly in a stabilized enol form (80-95%) [1]. This high enol content, locked by an intramolecular hydrogen bond, makes it a superior substrate for condensation reactions with bifunctional reagents (e.g., hydrazines, ureas) to synthesize heterocycles like pyrazoles and pyrimidines. The stabilized enol conformation can provide a distinct reactivity and regioselectivity profile compared to more flexible β-diketones like dibenzoylmethane, which exists as an equilibrium of equivalent enol forms [2]. Researchers aiming to build specific heterocyclic scaffolds should prioritize this compound when a pre-organized, hydrogen-bonded enol is desired to control reaction outcomes.

Design of Novel Metal Complexes with Non-Standard Coordination Geometries

The presence of a phenolic hydroxyl group with a predicted pKa of 8.15 distinguishes this compound from simple 1,3-diketones [1]. This additional coordination site enables the formation of binuclear and polynuclear metal complexes, a capability demonstrated by the closely related ligand 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione [2]. This makes 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione a valuable ligand for researchers in coordination chemistry and materials science who are exploring new magnetic materials, catalysts, or metal-organic frameworks (MOFs) that require ligands with a higher denticity or specific chelation modes not offered by standard O,O'-bidentate β-diketones.

Exploration of Lipophilic Chemical Space in Medicinal Chemistry

With a computed LogP of 3.5 [1], this compound occupies a lipophilicity range that is attractive for passive membrane permeability but avoids the excessive hydrophobicity that can lead to poor solubility and promiscuous binding. Its LogP is higher than the unsubstituted core (1,3-diphenylpropane-1,3-dione) but its topological polar surface area (TPSA) of 63.6 Ų [1] is significantly lower than that of curcumin [2]. This combination of properties suggests it can serve as a more 'drug-like' scaffold or building block for exploring biological targets compared to the more polar curcumin, particularly in central nervous system (CNS) drug discovery programs where moderate lipophilicity and low TPSA are often desirable.

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